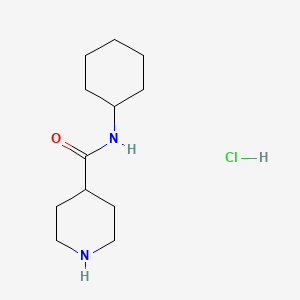

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Description

Properties

IUPAC Name |

N-cyclohexylpiperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEWOIKMJZYUTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979232 |

Source

|

| Record name | N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63214-55-1 |

Source

|

| Record name | N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride: Synthesis, Characterization, and Biological Context

This guide provides a comprehensive technical overview of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, a piperidine-based compound of interest in medicinal chemistry and drug development. The piperidine scaffold is a highly privileged motif in pharmaceuticals, recognized for its favorable physicochemical properties that can enhance druggability, metabolic stability, and bioavailability.[1] This document will delve into a probable synthetic route for this compound, detail its analytical characterization, and discuss its potential biological significance within the broader context of piperidine-containing molecules.

Chemical Identity and Properties

This compound is the hydrochloride salt of the amide formed between piperidine-4-carboxylic acid (isonipecotic acid) and cyclohexylamine.

| Property | Value | Source |

| CAS Number | 1019851-98-9 | [2] |

| Molecular Formula | C₁₂H₂₃ClN₂O | [2] |

| Molecular Weight | 246.78 g/mol | [2] |

| Synonyms | piperidine-4-carboxylic acid cyclohexylamide hydrochloride | [2] |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | [2] |

| logP | 1.8567 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Mechanism

The synthesis of this compound can be logically achieved through a two-step process: the coupling of a protected piperidine-4-carboxylic acid with cyclohexylamine, followed by deprotection and salt formation. This approach is a standard and reliable method for amide bond formation.

Synthetic Rationale and Causality

The choice of a protected piperidine derivative, specifically with a Boc (tert-butyloxycarbonyl) group, is crucial. The Boc group serves to protect the secondary amine of the piperidine ring, preventing it from reacting with the activated carboxylic acid. This ensures the selective formation of the desired amide bond with cyclohexylamine. Following the amide coupling, the Boc group can be cleanly removed under acidic conditions, which also facilitates the formation of the final hydrochloride salt.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate (Boc-Protected Amide)

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like oxalyl chloride (1.1 equivalents) and a catalytic amount of dimethylformamide at 0 °C.[3]

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure the complete formation of the acyl chloride intermediate.

-

In a separate flask, dissolve cyclohexylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same anhydrous solvent.

-

Slowly add the freshly prepared acyl chloride solution to the cyclohexylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the purified tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate in a minimal amount of a suitable organic solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in excess.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

-

Monitor the deprotection by TLC until the starting material is no longer visible.

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring, the piperidine ring, and the amide N-H proton. The chemical shifts and coupling patterns will be characteristic of the specific protons in their respective chemical environments. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide, and the distinct carbons of the cyclohexyl and piperidine rings. A published ¹³C NMR spectrum for a related compound can provide a reference for expected chemical shift ranges.[4] |

| FT-IR | Characteristic absorption bands for the N-H stretch of the secondary amide and the piperidinium salt, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₁₂H₂₂N₂O) would be observed, confirming the molecular weight. |

Purity Assessment

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. A purity of ≥95% is generally expected for research-grade material.[5] |

| Melting Point | A sharp melting point range is indicative of a pure crystalline solid. |

Biological and Pharmacological Context

The piperidine ring is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of biological systems, particularly the central nervous system (CNS).[1] The presence of the piperidine motif often imparts favorable pharmacokinetic properties, such as improved metabolic stability and the ability to cross cellular membranes.[1]

Potential Therapeutic Relevance

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural components suggest potential areas of investigation. The piperidine-4-carboxamide core is a common feature in molecules designed to interact with various receptors and enzymes. For instance, more complex molecules containing a cyclohexyl-piperidine-carboxamide moiety have been investigated as:

-

Melanocortin Subtype-4 Receptor Agonists: These have shown potential in modulating food intake and erectile activity.[6][7][8]

-

Cannabinoid Receptor 1 (CB1) Antagonists: Derivatives have been synthesized and evaluated for their potential in treating obesity.[9]

-

Antihistaminic Agents: Certain 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives have demonstrated antihistaminic properties.[10]

The parent structure, isonipecotic acid, is a known partial agonist of the GABA-A receptor, though it does not cross the blood-brain barrier.[11]

Structure-Activity Relationship (SAR) Logic

The structure of this compound presents several points for chemical modification to explore structure-activity relationships.

Caption: Key sites for SAR studies on the N-Cyclohexyl-4-piperidinecarboxamide scaffold.

By systematically modifying these positions, researchers can probe the structural requirements for interaction with specific biological targets, potentially leading to the discovery of novel therapeutic agents.

Conclusion

This compound is a molecule built upon the robust and versatile piperidine scaffold. While detailed biological data for this specific compound is sparse, its synthesis is achievable through established chemical principles. Its structural similarity to a range of biologically active molecules makes it and its derivatives interesting candidates for further investigation in drug discovery programs, particularly in the areas of CNS disorders and metabolic diseases. This guide provides a foundational framework for its synthesis, characterization, and contextual biological importance, serving as a valuable resource for researchers in the field.

References

-

Chem-Impex. 4-Cyclohexylpiperidine Hydrochloride. [Link]

-

National Center for Biotechnology Information. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

-

PrepChem.com. Synthesis of 4-cyclohexyl-N-hydroxy-N-methylcyclohexanecarboxamide. [Link]

-

National Center for Biotechnology Information. Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. [Link]

-

National Center for Biotechnology Information. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

National Center for Biotechnology Information. Asymmetric synthesis and biological evaluation of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide as hCB1 receptor antagonists. [Link]

-

Wikipedia. Isonipecotic acid. [Link]

-

SpectraBase. N-Cyclohexyl-4-(diphenylmethyl)piperazine-1-carboxamide, N-methyl- - Optional[13C NMR]. [Link]

- Google Patents. 1-(cyclohexyl)

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/a2e2603816a13d80337f7690f331777d4c2b291d]([Link]

-

The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

-

National Center for Biotechnology Information. 4-Piperidinecarboxamide, 1-(3-chloro-2-pyridinyl)-N-cyclohexyl-. [Link]

-

National Center for Biotechnology Information. Design and Pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a Potent, Selective, Melanocortin subtype-4 Receptor Agonist. [Link]

-

National Center for Biotechnology Information. (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate. [Link]

-

National Center for Biotechnology Information. N-cyclohexyl-4-sulfamoylpiperazine-1-carboxamide. [Link]

-

National Center for Biotechnology Information. N-cyclohexylpiperidine-1-carboxamide. [Link]

-

National Center for Biotechnology Information. 4-(Cyclohexylmethyl)piperidine hydrochloride. [Link]

-

National Center for Biotechnology Information. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2. [Link]

-

National Center for Biotechnology Information. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype. [Link]

-

National Center for Biotechnology Information. Mechanism of cardiovascular actions of 1-(1-phenylcyclohexyl)piperidine hydrochloride (phencyclidine). [Link]PMC1702812/)

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. prepchem.com [prepchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective, melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis and biological evaluation of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide as hCB1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CA1187080A - 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 11. Isonipecotic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-Cyclohexyl-4-piperidinecarboxamide hydrochloride (CAS Number: 63214-55-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of the Piperidine Carboxamide Scaffold

The piperidine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties. When combined with a carboxamide linkage, the resulting piperidine carboxamide scaffold offers a robust platform for developing novel therapeutics targeting a wide range of biological entities. This guide provides a comprehensive technical overview of a specific exemplar of this class, N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, intended for researchers and drug development professionals exploring its potential in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a piperidine derivative characterized by a cyclohexyl group attached to the carboxamide nitrogen at the 4-position of the piperidine ring. The hydrochloride salt form enhances its stability and aqueous solubility, which is often advantageous for experimental handling and formulation.

| Property | Value | Source |

| CAS Number | 63214-55-1 | BLD Pharm |

| Molecular Formula | C₁₂H₂₃ClN₂O | BLD Pharm |

| Molecular Weight | 246.78 g/mol | BLD Pharm |

| SMILES | O=C(C1CCNCC1)NC2CCCCC2.[H]Cl | BLD Pharm |

| Appearance | Solid (predicted) | General Knowledge |

| Solubility | Soluble in water and polar organic solvents (predicted) | General Knowledge |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is conceptually centered around the formation of a stable amide bond between a piperidine carboxylic acid derivative and cyclohexylamine. The hydrochloride salt is then typically formed in the final step.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the amide bond, leading to isonipecotic acid (piperidine-4-carboxylic acid) and cyclohexylamine as the primary starting materials.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

-

Activation of Isonipecotic Acid:

-

Rationale: The carboxylic acid of isonipecotic acid is not sufficiently electrophilic to react directly with cyclohexylamine. Therefore, it must first be activated. Conversion to an acyl chloride using thionyl chloride or oxalyl chloride is a common and effective method. Alternatively, carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form an active ester in situ.

-

Protocol (Acyl Chloride Method):

-

Suspend isonipecotic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude isonipecotic acid chloride hydrochloride.

-

-

-

Amide Coupling with Cyclohexylamine:

-

Rationale: The activated acyl chloride is highly reactive towards the nucleophilic amine of cyclohexylamine, leading to the formation of the desired amide bond. A base is required to neutralize the hydrogen chloride generated during the reaction.

-

Protocol:

-

Dissolve the crude isonipecotic acid chloride hydrochloride in an inert solvent like DCM.

-

Cool the solution to 0 °C and add cyclohexylamine (1 equivalent) followed by a non-nucleophilic base such as triethylamine (2.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cyclohexyl-4-piperidinecarboxamide.

-

-

-

Purification and Salt Formation:

-

Rationale: The crude product may contain unreacted starting materials and byproducts, necessitating purification, typically by column chromatography. The final hydrochloride salt formation is achieved by treating the purified free base with hydrochloric acid in an appropriate solvent.

-

Protocol:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

-

Dissolve the purified N-Cyclohexyl-4-piperidinecarboxamide in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in the same solvent dropwise until the precipitation of the hydrochloride salt is complete.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

-

-

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the protons of the piperidine and cyclohexyl rings. The amide proton will appear as a downfield signal. | Structural elucidation and confirmation. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the amide. | Confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base [M+H]⁺. | Determination of the molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. | Purity assessment and quantification. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching of the amide group. | Functional group identification. |

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of piperidine carboxamides has been investigated for a range of therapeutic applications. This allows for an informed, prospective analysis of its potential biological roles.

-

Antiviral Activity (CCR5 Inhibition): A series of novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of the C-C chemokine receptor type 5 (CCR5). [2]CCR5 is a crucial co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. The structural similarities suggest that this compound could be explored for similar antiviral properties.

-

Antinociceptive and Analgesic Effects (TRPV1 Antagonism): Piperidine carboxamides have been developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a key receptor involved in pain sensation. [3]This suggests a potential application for the title compound in the development of novel analgesics.

-

Antimalarial Activity (Proteasome Inhibition): Recent studies have identified piperidine carboxamides as species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S), a validated target for antimalarial drug development. [4]This opens an avenue for investigating this compound in the context of infectious diseases.

-

Neurological and Psychiatric Disorders (Serotonin Receptor Modulation): 4-Alkylpiperidine-2-carboxamides have been discovered as selective positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor, which is implicated in conditions such as cocaine use disorder. [5]The core structure of the title compound makes it a candidate for investigation in the realm of neuroscience.

-

Cancer Therapy: The piperidine scaffold is present in numerous anticancer agents. [6]Some piperidine derivatives have shown potential as inhibitors of anaplastic lymphoma kinase (ALK), a target in certain types of cancer.

Safety and Handling

Based on the GHS hazard statements provided by a commercial supplier, this compound should be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Future Directions and Conclusion

This compound represents a molecule of interest within the medicinally significant class of piperidine derivatives. While specific biological data is currently limited, its structural features suggest a high potential for interaction with various biological targets. This guide provides a solid foundation for its synthesis, characterization, and prospective biological evaluation. Further research into its specific mechanism of action and therapeutic potential is warranted and could lead to the development of novel drug candidates for a variety of diseases. The detailed protocols and scientific rationale presented herein are intended to empower researchers to confidently incorporate this compound into their discovery and development pipelines.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Wang, X., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 229-238. [Link]

-

Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]

-

Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(1), 334-338. [Link]

-

Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(22), 5845-5849. [Link]

-

Majumdar, S., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7899. [Link]

-

Academia.edu. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Deng, Y., et al. (2019). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. Journal of Medicinal Chemistry, 62(3), 1469-1481. [Link]

-

Prabhu, M. A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Proceedings of the National Academy of Sciences, 119(19), e2118742119. [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride molecular weight

An In-depth Technical Guide to N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride for Drug Discovery Professionals

Executive Summary

This compound is a heterocyclic organic compound that serves as a crucial building block in modern medicinal chemistry. Its structure, featuring a piperidine core, a robust amide linkage, and a cyclohexyl moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The piperidine ring is a well-established "privileged scaffold" in drug discovery, frequently appearing in compounds targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of this compound, including its core physicochemical properties, a detailed synthesis and characterization workflow, and its strategic applications in drug development. The methodologies presented herein are designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducibility and scientific integrity.

Core Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound's characteristics make it a suitable candidate for further chemical modification and biological screening.

The molecular weight of this compound is 246.78 g/mol .[1][2] Its hydrochloride salt form generally confers greater stability and higher solubility in aqueous media compared to the free base, which is a critical attribute for handling and formulation development.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₃ClN₂O | [1][2] |

| Molecular Weight | 246.78 g/mol | [1][2] |

| CAS Number | 63214-55-1, 1019851-98-9 | [1][2] |

| SMILES | O=C(C1CCNCC1)NC2CCCCC2.Cl | [1] |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | [1] |

| logP (calculated) | 1.8567 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 |[1] |

Synthesis and Purification Workflow

The reliable synthesis of high-purity starting materials is paramount in drug discovery to ensure that biological data is unambiguous and reproducible. The formation of the amide bond between the 4-piperidinecarboxylic acid and cyclohexylamine moieties is the key transformation. A common and robust method involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by nucleophilic attack by the amine.

Rationale for Synthetic Strategy

Converting the carboxylic acid to an acyl chloride using a reagent like oxalyl chloride or thionyl chloride is a classic and highly efficient strategy. This intermediate is significantly more electrophilic than the parent carboxylic acid, allowing the subsequent reaction with the amine (cyclohexylamine) to proceed rapidly and cleanly, often at low temperatures, which minimizes side reactions. The piperidine nitrogen is basic and could potentially compete as a nucleophile. Therefore, starting with a piperidine precursor that is N-protected (e.g., with a Boc group) or using a hydrochloride salt of the piperidine starting material can be an effective strategy to ensure selective acylation at the desired amine. The final step involves the formation of the hydrochloride salt to enhance stability and handling.

Proposed Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles for amide bond formation.[3]

-

Activation of Carboxylic Acid:

-

To a stirred solution of 4-piperidinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Causality Note: The slow addition at 0 °C controls the exothermic reaction and prevents degradation of the starting material.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

-

Amide Bond Formation:

-

In a separate flask, dissolve cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM. Causality Note: Triethylamine is crucial to neutralize the HCl generated during both the acyl chloride formation and the subsequent amidation step, driving the reaction to completion.

-

Cool this amine solution to 0 °C.

-

Slowly add the freshly prepared acyl chloride solution from step 1 to the stirred amine solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification of Free Base:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in diethyl ether (e.g., 2.0 M) dropwise until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Analytical Characterization and Quality Control

Rigorous analytical characterization is a non-negotiable component of drug development, ensuring the identity, purity, and stability of a compound. A multi-pronged approach using orthogonal techniques provides the highest level of confidence.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound qualification.

Protocol: HPLC for Purity Assessment

This is a general-purpose method adaptable for purity analysis of the target compound.

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. Causality Note: A gradient elution is necessary to ensure that impurities with a wide range of polarities are effectively separated and eluted from the column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm. Causality Note: The amide bond provides sufficient UV absorbance at lower wavelengths for sensitive detection.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

Acceptance Criteria: Purity should be ≥95% by peak area for use in most R&D applications.

Expected Mass Spectrometry and NMR Results

-

Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI) in positive mode, the expected mass would be for the protonated free base ([M+H]⁺).

-

Free Base (C₁₂H₂₂N₂O) Molecular Weight = 210.32 g/mol .

-

Expected [M+H]⁺ = 211.18 m/z.

-

-

¹H NMR Spectroscopy: Key expected signals would include:

-

A broad singlet for the amide N-H proton.

-

Multiplets corresponding to the protons on the cyclohexyl ring.

-

Distinct multiplets for the axial and equatorial protons of the piperidine ring.

-

A downfield shift for the protons adjacent to the nitrogen atoms.

-

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a valuable starting point or intermediate. Its utility stems from the strategic combination of its structural features.[4]

-

Privileged Scaffold: The piperidine ring is a cornerstone of CNS drug design, capable of engaging a wide range of biological targets.[5]

-

Vector for Diversification: The secondary amine of the piperidine ring is a prime handle for chemical modification (e.g., alkylation, arylation, acylation) to build out a library of analogues for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The cyclohexyl group is a lipophilic moiety that can enhance a molecule's ability to cross the blood-brain barrier. Modifications to this group can fine-tune the compound's lipophilicity and metabolic stability.

Strategic Diversification Diagram

Caption: Strategy for using the core scaffold to generate a screening library.

This structured approach allows for the systematic exploration of chemical space around the core scaffold, which is a fundamental practice in modern drug discovery.[6][7]

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and maintaining the integrity of the compound.

-

GHS Hazard Information:

-

Precautionary Statements:

-

Storage Conditions: Store sealed in a dry, well-ventilated place at room temperature.[2]

References

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica-Drug Research. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Synthesis of 4-cyclohexyl-N-(1,1-dimethylethyl)-N-hydroxy-cyclohexane-carboxamide. PrepChem. [Link]

-

Drug Discovery and Development. ACS Publications. [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health (NIH). [Link]

-

Recent applications of click chemistry in drug discovery. PubMed. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 63214-55-1|this compound|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride: A Technical Guide to its Mechanism of Action

Introduction

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride is a synthetic compound featuring a piperidine core, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] The piperidine scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound, drawing upon structure-activity relationships of analogous compounds and outlining experimental protocols for its comprehensive pharmacological characterization.

The molecular architecture of this compound, comprising a cyclohexyl group appended to a piperidine ring via a carboxamide linker, suggests the potential for interactions with various biological targets. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in research applications.[2] This guide will delve into the current understanding of its likely pharmacological activities, focusing primarily on its potential as an antihistaminic and analgesic agent, while also exploring other plausible receptor interactions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃ClN₂O | [3] |

| Molecular Weight | 246.78 g/mol | [3] |

| CAS Number | 63214-55-1 | [3] |

| Synonyms | piperidine-4-carboxylic acid cyclohexylamide hydrochloride | ChemScene |

Hypothesized Mechanisms of Action

Based on the pharmacological profiles of structurally related piperidine derivatives, the primary mechanisms of action for this compound are hypothesized to involve antagonism of the histamine H1 receptor and modulation of central nervous system pathways to elicit analgesic effects.

Antihistaminic Activity: H1 Receptor Antagonism

A compelling body of evidence suggests that piperidine-containing compounds exhibit potent antihistaminic properties through the blockade of the histamine H1 receptor.[2][4] The structural resemblance of this compound to known H1 antagonists supports this hypothesis.

The proposed mechanism involves the competitive and reversible binding of the compound to the H1 receptor, a G protein-coupled receptor (GPCR).[5] This binding prevents the interaction of histamine with the receptor, thereby inhibiting the downstream signaling cascade that leads to allergic and inflammatory responses.

Caption: Proposed mechanism of H1 receptor antagonism.

Analgesic Effects: Modulation of Pain Pathways

Several studies have demonstrated the analgesic potential of piperidine derivatives.[1][6] The mechanism underlying this effect is likely multifactorial, potentially involving interactions with opioid receptors or other central nervous system targets that modulate pain perception. The structural similarity of the core piperidine scaffold to that found in some opioid analgesics lends credence to this hypothesis.

Furthermore, some phencyclidine (PCP) derivatives, which contain a piperidine ring, have been shown to possess analgesic properties.[6][7][8] It is plausible that this compound could interact with components of the glutamatergic system, such as the NMDA receptor, which is a known target of PCP and plays a crucial role in pain transmission.

Caption: Integrated experimental workflow for mechanistic elucidation.

Conclusion

This compound is a compound with significant potential for pharmacological activity, primarily as an antihistamine and an analgesic. The available evidence from structurally related compounds strongly suggests that its mechanism of action likely involves antagonism of the histamine H1 receptor and modulation of central pain signaling pathways. However, the possibility of interactions with other receptors, such as sigma and melanocortin receptors, should not be discounted.

The experimental protocols outlined in this guide provide a robust framework for the definitive elucidation of the mechanism of action of this compound. A thorough investigation of its receptor binding profile and in vivo efficacy will be crucial for understanding its full therapeutic potential and for guiding future drug development efforts based on this promising chemical scaffold.

References

-

PubChem. (n.d.). N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine. Retrieved from [Link]

-

Analgesic activity of alkyl piperidine derivatives. (n.d.). Retrieved from [Link]

-

Ahmady, A., et al. (2007). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclohexyl-4-sulfamoylpiperazine-1-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-dicyclohexyl-4-morpholinecarboxamidine. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Antiallergic Activity of Dicoumarin Derivatives. MDPI. Retrieved from [Link]

-

Weis, R., et al. (2008). Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives. PubMed. Retrieved from [Link]

-

Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclohexylpiperidine. Retrieved from [Link]

-

Kumar, S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-activity relationship studies on a series of cyclohexylpiperazines bearing a phanylacetamide as ligands of the human melanocortin-4 receptor. Retrieved from [Link]

-

Ye, Z., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Retrieved from [Link]

-

UniCA IRIS. (2023). In silico characterization of ligand–receptor interactions for U‐47700, N,N‐didesmethyl‐U‐47700, U‐50488 at mu‐ and kappa‐opioid receptors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Retrieved from [Link]

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Open Access Repository Suffolk. (2021). THE CONCISE GUIDE TO PHARMACOLOGY 2021/22: G protein-coupled receptors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

-

Herling, S., et al. (1987). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. PubMed. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide. Retrieved from [Link]

-

Ahmady, A., et al. (2010). Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice. PubMed. Retrieved from [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride | 1185295-86-6 | Benchchem [benchchem.com]

- 3. 63214-55-1|this compound|BLD Pharm [bldpharm.com]

- 4. Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oars.uos.ac.uk [oars.uos.ac.uk]

- 6. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phencyclidine - Wikipedia [en.wikipedia.org]

- 8. Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride: A Technical Guide to Potential Research Applications

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, a foundational element in a multitude of approved therapeutics.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with complex biological targets. When combined with a carboxamide linker and a cyclohexyl moiety, as in N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, we are presented with a molecule of significant, yet largely untapped, research potential. This technical guide serves as an in-depth exploration of these potential applications, moving beyond a simple cataloging of possibilities to provide a scientifically grounded rationale for future investigation. We will delve into the mechanistic underpinnings of related compounds to illuminate promising research avenues and provide actionable experimental frameworks for the discerning researcher.

Core Molecular Attributes and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of sound experimental design. This compound is a molecule that marries the rigidity of the cyclohexyl group with the versatile piperidine core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1019851-98-9 | [2] |

| Molecular Formula | C₁₂H₂₃ClN₂O | [2] |

| Molecular Weight | 246.78 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥95% (commercially available) | [2] |

| Synonym(s) | piperidine-4-carboxylic acid cyclohexylamide hydrochloride | [2] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for biological assays and formulation development. The presence of both hydrogen bond donors (the amide N-H and the piperidine N-H in its protonated form) and acceptors (the amide carbonyl oxygen and the piperidine nitrogen) suggests the potential for specific interactions within protein binding pockets.

Potential Therapeutic Avenues: A Mechanistic Exploration

The true potential of this compound lies in the biological activities suggested by its structural motifs. While direct studies on this specific compound are limited, a wealth of data on related structures provides a strong foundation for hypothesis-driven research.

Antihistaminic and Analgesic Properties

Derivatives of 1-cyclohexylpiperidine-4-carboxylic acid have been shown to possess both antihistaminic and analgesic properties.[3] This suggests that this compound may act on histamine receptors or modulate pain pathways.

-

Mechanistic Hypothesis: The compound could function as an antagonist or inverse agonist at histamine H1 receptors, which are implicated in allergic responses.[3] Its analgesic effects might be mediated through interactions with opioid receptors or other central nervous system targets involved in pain perception.[4]

-

Proposed Research Workflow:

Figure 1: Proposed workflow for evaluating antihistaminic and analgesic activity.

Anticancer Potential

The piperidine scaffold is a common feature in many anticancer agents.[4] Furthermore, some piperidine derivatives have demonstrated antiproliferative activity.[5] This raises the possibility that this compound could exhibit cytotoxic or cytostatic effects on cancer cells.

-

Mechanistic Hypothesis: The compound could induce apoptosis in cancer cells through various mechanisms, such as the inhibition of key survival pathways or interaction with targets like sigma (σ) receptors, which are often overexpressed in tumor cells.[5]

Antimalarial Activity via Proteasome Inhibition

Recent research has identified piperidine carboxamides as a promising class of antimalarial agents that act by inhibiting the proteasome of Plasmodium falciparum (Pf).[6][7] The proteasome is essential for the parasite's lifecycle, and its inhibition leads to parasite death.

-

Mechanistic Hypothesis: this compound may selectively inhibit the β5 subunit of the Pf proteasome.[6] The structural features of the piperidine carboxamide core could allow it to bind to a non-covalent pocket at the β5/β6/β3 subunit interface, a site that differs between the parasite and human proteasomes, thus conferring selectivity.[6]

Figure 2: Hypothesized mechanism of antimalarial action via proteasome inhibition.

Modulation of TRP Ion Channels

Piperidine carboxamides have also been identified as modulators of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1.[8][9] These channels are involved in sensory perception, including pain, temperature, and inflammation.

-

Mechanistic Hypothesis: The compound may act as an antagonist at TRPV1 or an agonist at TRPA1, depending on the specific interactions within the channel's binding pocket.[8][9] The N-cyclohexyl group could play a key role in establishing hydrophobic interactions that determine the compound's activity and selectivity.

Experimental Protocols: A Guide to Investigation

To rigorously test these hypotheses, a series of well-defined experimental protocols are necessary. The following provides a starting point for researchers.

General Preparation of Stock Solutions

For all in vitro assays, a 10 mM stock solution of this compound should be prepared in sterile, nuclease-free water or dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final concentration of the solvent is non-toxic to the cells or enzymes being studied (typically ≤ 0.5% DMSO).

Protocol: In Vitro Cancer Cell Viability Assay

This protocol outlines a standard MTT assay to assess the cytotoxic effects of the compound on a panel of human cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Plasmodium falciparum Growth Inhibition Assay

This protocol uses a SYBR Green I-based fluorescence assay to determine the antimalarial activity of the compound.

-

Parasite Culture: Culture a chloroquine-sensitive strain of P. falciparum (e.g., 3D7) in human O+ erythrocytes in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM sodium bicarbonate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Assay Setup: In a 96-well plate, add serial dilutions of this compound to parasite cultures synchronized at the ring stage (1% parasitemia, 2% hematocrit). Include a vehicle control and a positive control (e.g., artemisinin).

-

Incubation: Incubate the plates for 72 hours under the same culture conditions.

-

Lysis and Staining: Lyse the erythrocytes by adding SYBR Green I lysis buffer and incubate in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the vehicle control and determine the IC₅₀ value.

Concluding Remarks and Future Directions

This compound represents a molecule at the intersection of several promising areas of drug discovery. The structural precedents outlined in this guide strongly suggest its potential as a versatile research tool and a starting point for the development of novel therapeutics. The proposed research applications in oncology, infectious disease, and neuropharmacology are not exhaustive but provide a solid, evidence-based foundation for further investigation. Future research should also consider the synthesis and evaluation of analogs to establish a clear structure-activity relationship (SAR) for each potential therapeutic target. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.

References

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link][6][7]

-

Starus, V., et al. (2019). TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. PNAS, 116(52), 27063-27072. Available at: [Link][8]

-

McDonnell, M. E., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(20), 5539-5542. Available at: [Link][9]

-

Shishkov, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6434. Available at: [Link][1]

-

Povar, I., & Spetea, M. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link][4]

-

Berardi, F., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. ChemMedChem, 6(1), 143-154. Available at: [Link][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride | 1185295-86-6 | Benchchem [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride Derivatives and Analogs

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The N-cyclohexyl-4-piperidinecarboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, structure-activity relationships (SAR), and potential therapeutic applications of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride and its analogs. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in the exploration and development of novel therapeutics based on this versatile chemical motif. The content herein is curated to bridge foundational chemistry with advanced drug discovery concepts, offering both theoretical understanding and practical guidance for laboratory application.

Introduction: The Significance of the Piperidinecarboxamide Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which in turn significantly influences a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The presence of the piperidine nitrogen often serves as a key interaction point with biological targets, typically through the formation of salt bridges or hydrogen bonds.

The 4-carboxamide substitution on the piperidine ring introduces a hydrogen bond donor and acceptor moiety, further enhancing the potential for specific and high-affinity interactions with protein targets. When combined with an N-cyclohexyl group, the resulting N-Cyclohexyl-4-piperidinecarboxamide scaffold offers a unique combination of rigidity and flexibility, with the cyclohexyl group contributing to lipophilicity and potentially engaging in hydrophobic interactions within a binding pocket. This guide will delve into the chemical and biological nuances of this important class of compounds.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a straightforward and robust amidation reaction, followed by salt formation. The general synthetic strategy involves the coupling of a piperidine-4-carboxylic acid derivative with cyclohexylamine.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound, starting from piperidine-4-carboxylic acid (isonipecotic acid).

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a representative method for the synthesis of this compound.

Step 1: Activation of Piperidine-4-carboxylic Acid

-

To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent (1.1-1.5 eq). Common coupling agents include thionyl chloride (SOCl₂), 1,1'-carbonyldiimidazole (CDI), or a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS).

-

If using thionyl chloride, the reaction is typically performed at reflux to form the acyl chloride. For other coupling agents, the reaction is often stirred at room temperature until activation is complete, which can be monitored by thin-layer chromatography (TLC).

Step 2: Amide Bond Formation

-

To the activated carboxylic acid species, add cyclohexylamine (1.0-1.2 eq) dropwise at 0°C.

-

If an acyl chloride was formed, a base such as triethylamine (TEA) or pyridine (2.0 eq) should be added to neutralize the HCl generated during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

Step 3: Work-up and Purification of the Free Base

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cyclohexyl-4-piperidinecarboxamide free base.

-

The crude product may be purified by column chromatography on silica gel if necessary.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

To this solution, add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Physicochemical Properties and Analytical Characterization

The physicochemical properties of the parent compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃ClN₂O | [1] |

| Molecular Weight | 246.78 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | [1] |

| logP (calculated) | 1.8567 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The spectra will show characteristic peaks for the cyclohexyl and piperidine protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and C=O bonds of the amide group.

-

Melting Point Analysis: A sharp melting point is indicative of the purity of the crystalline hydrochloride salt.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

N-Cyclohexyl-4-piperidinecarboxamide derivatives have been investigated for their activity against a range of biological targets. The following sections explore some of the key areas of pharmacological interest and the associated SAR.

Opioid Receptor Modulation

The piperidine scaffold is a well-established pharmacophore in opioid receptor ligands.[2] Analogs of N-Cyclohexyl-4-piperidinecarboxamide have been explored for their ability to modulate mu (µ), delta (δ), and kappa (κ) opioid receptors.

Structure-Activity Relationships for Opioid Receptor Affinity:

-

N-substituent on the Piperidine: The nature of the substituent on the piperidine nitrogen is critical for opioid receptor affinity and selectivity. Large, lipophilic groups can enhance binding.

-

4-Carboxamide Moiety: Modifications to the carboxamide group, such as altering the N-substituent (in this case, cyclohexyl), can significantly impact potency and efficacy (agonist vs. antagonist activity).[3] The flexibility and size of the N-substituent can influence how the ligand fits into the receptor's binding pocket.[4]

-

Stereochemistry: The stereochemistry of substituents on both the piperidine and cyclohexyl rings can play a crucial role in receptor recognition and binding affinity.

Derivatives with balanced µ-opioid receptor agonism and δ-opioid receptor antagonism are of particular interest as they may offer potent analgesia with a reduced side-effect profile, such as tolerance and dependence.[3]

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The N-Cyclohexyl-4-piperidinecarboxamide scaffold can be elaborated to generate potent kinase inhibitors.

Kinase Inhibitor Design and SAR:

-

Scaffold Orientation: The piperidine ring can serve as a central scaffold to orient functional groups towards key interaction points within the ATP-binding site of kinases.

-

Amide as a Hinge-Binder: The carboxamide moiety can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.

-

Cyclohexyl Group: The cyclohexyl group can occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity. The inactivity of some cyclohexyl derivatives compared to more planar aromatic groups in certain kinase binding sites suggests that the pocket may be flat and narrow.[4]

The following diagram illustrates a hypothetical interaction of an N-Cyclohexyl-4-piperidinecarboxamide analog within a kinase ATP-binding site.

Caption: Hypothetical binding mode of an N-Cyclohexyl-4-piperidinecarboxamide analog in a kinase active site.

Other Potential Therapeutic Applications

The versatility of the N-Cyclohexyl-4-piperidinecarboxamide scaffold lends itself to the exploration of other therapeutic areas, including:

-

Melanocortin Receptor Agonism: Certain derivatives have been investigated as agonists for melanocortin receptors, which are involved in regulating appetite and sexual function.[5]

-

Antiproliferative Agents: Analogs have shown potential as antiproliferative agents for cancer therapy.[6]

-

Antiviral Activity: The core structure can be incorporated into molecules with antiviral properties.

Pharmacokinetics and ADME Profile

A key advantage of the piperidine scaffold is its ability to impart favorable ADME properties to drug candidates.

-

Absorption and Bioavailability: The lipophilicity imparted by the cyclohexyl group can enhance membrane permeability and oral absorption. However, excessive lipophilicity can lead to poor aqueous solubility. The hydrochloride salt form is often used to improve solubility and dissolution.

-

Distribution: The physicochemical properties of N-Cyclohexyl-4-piperidinecarboxamide analogs will govern their distribution throughout the body, including their ability to cross the blood-brain barrier.

-

Metabolism: The piperidine and cyclohexyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. The specific metabolic pathways will depend on the substitution pattern of the analogs.

-

Excretion: Metabolites and unchanged drug are typically eliminated via the renal or biliary routes.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the piperidine and cyclohexyl moieties, makes it an attractive core for exploring a wide range of biological targets. Future research in this area will likely focus on:

-

Fine-tuning SAR: Systematic modification of the core structure to optimize potency, selectivity, and ADME properties for specific targets.

-

Exploring New Biological Space: Screening N-Cyclohexyl-4-piperidinecarboxamide libraries against a broader range of biological targets to identify novel therapeutic applications.

-

Computational Modeling: Utilizing in silico methods to guide the design of next-generation analogs with improved pharmacological profiles.

This guide has provided a foundational understanding of this compound derivatives and analogs. It is intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

-

Structure Activity Relationships. (2005). In Drug Design. Retrieved from [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Retrieved from [Link]

-

(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Retrieved from [Link]

-

Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Retrieved from [Link]

-

Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for μ, κ, and δ Opioid Receptors. ResearchGate. Retrieved from [Link]

-

N-cyclohexyl-4-morpholinecarboxamide. SpectraBase. Retrieved from [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Institutes of Health. Retrieved from [Link]

-

Opioid Pharmacology. Pain Physician. Retrieved from [Link]

-

Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PubMed. Retrieved from [Link]

-

General Reagent Information All reactions were set up on the benchtop and carried out in oven-dried Teflon seal screw-cap test-t. The Royal Society of Chemistry. Retrieved from [Link]

-

Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. NAABT. Retrieved from [Link]

-

Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. University of Zurich. Retrieved from [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. Retrieved from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. Retrieved from [Link]

-

N-Cyclohexyl-4-(diphenylmethyl)piperazine-1-carboxamide, N-methyl-. SpectraBase. Retrieved from [Link]

-

Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD. ACS. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. University of Southampton. Retrieved from [Link]

-

Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Retrieved from [Link]

-

n-Cyclohexylpiperidine-4-carboxamide. PubChem. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Application of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

This guide provides a comprehensive overview of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride (CAS No. 1019851-98-9), a compound of interest for researchers and professionals in drug discovery and development. The document outlines the known safety profile, recommended handling procedures, and potential research applications, emphasizing a proactive approach to laboratory safety and experimental design.

Compound Identification and Chemical Properties

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to be functionalized to modulate physicochemical and pharmacological properties.[1] The hydrochloride salt form generally enhances solubility and stability, making it suitable for a variety of experimental conditions.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1019851-98-9 | ChemScene[3] |

| Molecular Formula | C₁₂H₂₃ClN₂O | ChemScene[3] |

| Molecular Weight | 246.78 g/mol | ChemScene[3] |

| Synonyms | piperidine-4-carboxylic acid cyclohexylamide hydrochloride | ChemScene[3] |

| Purity | ≥ 95% | ChemScene[3] |